ZNL-02-096
説明
ZNL-02-096 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Developed by conjugating the clinical-stage Wee1 inhibitor AZD1775 (adavosertib) to the cereblon (CRBN)-binding ligand pomalidomide, ZNL-02-096 leverages the ubiquitin-proteasome system to induce Wee1 degradation in a CRBN-dependent manner . This approach addresses key limitations of AZD1775, such as off-target inhibition of polo-like kinase 1 (PLK1) and dose-limiting toxicities .
Key attributes of ZNL-02-096 include:
- Sub-micromolar degradation potency: Achieves Wee1 degradation at doses 10-fold lower than AZD1775’s inhibitory concentrations .
- Selectivity: Retains AZD1775’s biochemical selectivity but avoids PLK1 degradation, mitigating hematologic side effects .
- Synergy with PARP inhibitors: Demonstrates enhanced efficacy in ovarian cancer models when combined with Olaparib, a PARP inhibitor, by exacerbating DNA damage and G2/M checkpoint disruption .
特性
分子式 |
C42H45N11O6 |
|---|---|
分子量 |
799.893 |
IUPAC名 |
4-((3-(4-(4-((2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)phenyl)piperazin-1-yl)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
InChI |
InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55) |
InChIキー |
LZUDSNUROXNVPH-UHFFFAOYSA-N |
SMILES |
O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCN4CCN(C5=CC=C(NC6=NC=C7C(N(C8=NC(C(C)(O)C)=CC=C8)N(CC=C)C7=O)=N6)C=C5)CC4)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZNL-02-096 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
AZD1775 (Adavosertib)
Key Distinction : ZNL-02-096’s PROTAC mechanism enables catalytic, substoichiometric degradation of Wee1, achieving sustained target suppression without prolonged drug exposure .
ZN-c3
ZN-c3 is an oral, ATP-competitive Wee1 inhibitor currently in Phase I/II trials for solid tumors.
- Safety Profile : Predominantly mild-to-moderate adverse effects (nausea, diarrhea) vs. AZD1775’s hematologic toxicities .
- Clinical Activity : Partial responses observed in platinum-resistant ovarian cancer .
CRBN-Dependent Molecular Glue Degraders (Compounds 1 and 10)
Recent studies identified CRBN-dependent molecular glue degraders (e.g., Compounds 1 and 10) with cytotoxic effects comparable to ZNL-02-096 . These compounds exploit a distinct mechanism by inducing proximity between Wee1 and CRBN without requiring a covalent linker. Key differences include:
- Drug-Likeness : Molecular glues may exhibit superior pharmacokinetic properties due to smaller molecular weights .
- Cytotoxicity : Compounds 1 and 10 show variable cell death induction despite similar Wee1 degradation, suggesting context-dependent efficacy .
Other PROTACs (VHL-Based Wee1 Degraders)
Marine C. Aublette et al. developed PROTACs using von Hippel-Lindau (VHL) E3 ligase ligands instead of CRBN . While these degraders also spare PLK1, their reliance on VHL may alter tissue specificity or degradation kinetics compared to ZNL-02-096 .
Research Findings and Clinical Implications
- Toxicity Mitigation : By avoiding PLK1 inhibition, ZNL-02-096 reduces hematologic side effects, a critical advantage over AZD1775 .
- Emerging Competitors : Molecular glues and VHL-based PROTACs represent alternative strategies, but ZNL-02-096 remains the most extensively validated Wee1 degrader in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
